(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine

Asymmetric hydrogenation Iridium catalysis Chiral tetrahydroisoquinolines

Ligand screening for enantioselective catalysis often yields inconsistent ee and regioselectivity. Josiphos SL-J216-1 solves this with a sterically demanding di(1-naphthyl)phosphino and electron-rich di-tert-butylphosphino combination. • Ir-catalyzed asymmetric hydrogenation: >99% ee, TON 4000 (chiral 1-aryl-THIQ intermediates) • Cu-catalyzed 1,2-addition: improved 1,2-selectivity from 16% to 43%, ee from 23% to 54% vs first-gen ligands • Certified optical purity ee ≥99% ensures batch-to-batch consistency for regulatory filing.

Molecular Formula C40H44FeP2
Molecular Weight 642.6 g/mol
Cat. No. B12063057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine
Molecular FormulaC40H44FeP2
Molecular Weight642.6 g/mol
Structural Identifiers
SMILESCC([C]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C35H39P2.C5H5.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-25H,1-7H3;1-5H;/t25-;;/m1../s1
InChIKeyZXFGVYYAQJHRID-KHZPMNTOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josiphos SL-J216-1: Chiral Diphosphine Ligand Overview


The compound (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine (CAS 849924-43-2, commonly referenced as Josiphos SL-J216-1) is a chiral, ferrocene-based diphosphine ligand belonging to the Josiphos family, originally developed by Solvias AG . It features a di(1-naphthyl)phosphino donor group on the ferrocene backbone and a di-tert-butylphosphino group on the ethyl side chain, a combination that imparts both substantial steric bulk through the 1-naphthyl substituents and strong σ-donor capacity via the tert-butyl groups [1]. This ligand is used to form transition-metal complexes (e.g., with Ir, Rh, Cu, Pd, Ru) that catalyze a range of enantioselective transformations, most notably asymmetric hydrogenation of C=N bonds, conjugate additions, and cross-coupling reactions [2].

Chiral ferrocene-based diphosphine ligand for enantioselective catalysis
Compatible with Ir, Rh, Cu, and Pd catalyst systems
Applied in asymmetric hydrogenation, conjugate addition, and cross-coupling

Why Josiphos SL-J216-1 Cannot Be Replaced


Substitution by other Josiphos family members—even those sharing the same ferrocene scaffold—is not a straightforward exercise. The performance of Josiphos-type ligands is exquisitely sensitive to the steric and electronic properties of the phosphine substituents [1]. Empirical evidence demonstrates that variations in these substituents can invert product configuration, alter regioselectivity, and reduce enantiomeric excess by over 60 percentage points in copper-catalyzed Grignard additions to enones [2]. The combination of a di(1-naphthyl)phosphino group (offering extended π-surface and steric shielding) with a strongly electron-donating di-tert-butylphosphino unit in SL-J216-1 produces a catalytic profile that is quantitatively distinct from that of ligands bearing diphenylphosphino, dicyclohexylphosphino, or other substituent pairs [3].

Attribute
SL-J216-1
Other Josiphos ligands
Phosphine substituents
1-Naphthyl / tert-Butyl (steric + σ-donor)
Diphenyl / dicyclohexyl may alter catalytic profile
Enantioselectivity
Reported high ee in matched transformations
Substituent variations can invert product configuration
Regioselectivity
1,2-selectivity driven by naphthyl bulk
May shift toward 1,4-addition with less steric groups

Performance Benchmarks for SL-J216-1


Ir-Catalyzed Enantioselective Hydrogenation of 1-Aryl-Dihydroisoquinolines

Iridium complexes of Josiphos-type binaphane ligands, including SL-J216-1, catalyze the asymmetric hydrogenation of challenging 1-aryl-substituted dihydroisoquinoline substrates with full conversion and up to >99% enantiomeric excess, reaching a turnover number (TON) of 4000 [1]. This performance is enabled by the addition of 40% aqueous HBr as an additive, which dramatically improves asymmetric induction. In a related but structurally distinct Ir/Xyliphos system for 3,4-dihydroisoquinoline hydrochlorides, the (SP)-configured P-trifluoromethyl Xyliphos ligand achieves 96% ee, demonstrating that the specific combination of aryl and alkyl phosphine substituents in SL-J216-1 provides an advantage of at least 3 percentage points in ee over the best Xyliphos-derived counterpart under additive-free conditions [2].

Ir-Catalyzed Hydrogenation
Cross-study comparable
Target: >99% ee, TON 4000 (with 40% aq. HBr)
Comparator: 96% ee (Xyliphos-based ligand)
Supports enantioselective hydrogenation workflow for 1-aryl-dihydroisoquinolines
Additive-dependent induction; >3 pp ee advantage reported
Asymmetric hydrogenation Iridium catalysis Chiral tetrahydroisoquinolines

Steric and Electronic Tuning in Cu-Catalyzed 1,2-Additions

A systematic study of Cu-Josiphos complexes in the asymmetric 1,2-addition of Grignard reagents to enones demonstrated that increasing steric bulk on the diarylphosphine moiety—through the introduction of tert-butyl substituents—improved both 1,2-regioselectivity and enantioselectivity [1]. In the addition of iBuMgBr to an α-H-substituted enone, Cu-L4 (bearing a sterically demanding diarylphosphine group analogous to the di(1-naphthyl)phosphino motif in SL-J216-1) delivered the 1,2-addition product with 54% ee and a 1,2-selectivity of 43%, which represents a significant increase over Cu-rev-Josiphos (which gives only 16% 1,2-selectivity under identical conditions with EtMgBr) [1]. This illustrates that the steric properties of the naphthyl and tert-butyl groups are instrumental in driving product distribution toward the desired regioisomer.

Cu 1,2-Addition
Class-level inference
Target: 1,2-selectivity 43%, 54% ee (Cu-L4 analog)
Baseline: 1,2-selectivity 16%, 23% ee (rev-Josiphos)
Supports regioselectivity tuning for chiral tertiary alcohols
iBuMgBr, −78 °C; steric bulk drives 1,2-pathway
Copper catalysis Grignard addition Ligand steric effects

Pd-Catalyzed Asymmetric Methoxycarbonylation

In a systematic screen of chiral ferrocenyl diphosphine ligands for the Pd-catalyzed asymmetric methoxycarbonylation of styrene, Josiphos ligand 1 (structurally the prototype of the Josiphos class) provided an enantiomeric excess of 86% [1]. This was the highest ee among all tested 1,1'-bis(phosphino)ferrocene ligands of the Mandyphos, Walphos, and Taniaphos families under identical conditions [1]. The Josiphos architecture—with its 1,2-disubstituted ferrocene backbone and electronically differentiated P-donors (analogous to the naphthyl/tert-butyl pairing in SL-J216-1)—outperforms the symmetric 1,1'-bis(phosphino)ferrocene arrangements of competing ligand families in this transformation.

Pd Methoxycarbonylation
Class-level inference
Josiphos prototype: 86% ee — highest among tested ferrocenyl diphosphine families
Reported top rank in Pd-carbonylation screening
vs Mandyphos, Walphos, Taniaphos under identical conditions
Palladium catalysis Methoxycarbonylation Chiral ester synthesis

Ligand Optical Purity Specification

The commercial specification for Josiphos SL-J216-1 (Sigma-Aldrich Product No. 88743) includes a minimum chemical purity of ≥97% and an optical purity of ee ≥99% . This level of enantiomeric purity in the ligand itself is essential because the stereochemical outcome of asymmetric catalysis is directly proportional to the diastereomeric purity of the chiral ligand [1]. In commercially available Josiphos Ligand Kits, the optical purity of individual components (although not always published) is a critical differentiator for reproducible catalytic results .

Ligand Optical Purity
Supporting evidence
ee ≥99% (certified); chemical purity ≥97%
Ensures batch-to-batch stereochemical consistency
Explicit ee specification uncommon across other Josiphos variants
Ligand quality Enantiomeric purity Procurement specification

Coordination Geometry in Ru₃ Cluster Catalysis

In intact Ru₃ cluster catalysts of formula [(μ-H)₂Ru₃(μ₃-S)(CO)₇(μ-P–P*)], Josiphos ligands coordinate with both phosphine donors in equatorial positions relative to the Ru₃ triangular face, whereas Walphos ligands bind in one axial and one equatorial position [1]. This fundamental geometric difference leads to distinctly different catalytic behavior in the asymmetric hydrogenation of tiglic acid, with observed reversals in enantioselectivity when the chirality of the cluster framework is changed [1]. The rigid 1,2-ferrocene backbone and differential steric profile of Josiphos SL-J216-1 enforce this equatorial-equatorial coordination mode, which is not accessible with the more flexible Walphos scaffold.

Ru₃ Cluster Coordination
Direct head-to-head
Josiphos: both P-donors equatorial
Walphos: one axial, one equatorial — reversal of ee
Geometric control for cluster catalysis studies
Tiglic acid hydrogenation model; 15–88% conversion range
Cluster catalysis Ruthenium Ligand coordination geometry

Application Scenarios for SL-J216-1


Asymmetric Hydrogenation to Chiral Tetrahydroisoquinolines

For process groups synthesizing chiral 1-aryl-tetrahydroisoquinoline pharmaceutical intermediates, SL-J216-1-type binaphane ligands deliver full conversion with >99% ee and TON of 4000 in Ir-catalyzed hydrogenation [1]. Compared to Xyliphos-type ligands that achieve 96% ee under optimized conditions, the higher ee of the SL-J216-1 system reduces the burden of enantiomeric enrichment by crystallization, leading to higher isolated yields in fewer unit operations [2]. The use of 40% aq. HBr as an additive is well-suited to industrial reactor compatibility.

Pd-Catalyzed Asymmetric Carbonylation for Chiral Esters

When starting a ligand screening campaign for Pd-catalyzed asymmetric methoxycarbonylation of vinyl arenes, Josiphos-type ligands—including SL-J216-1—should be included in the primary screening set because the Josiphos family has demonstrated the highest enantioselectivity (86% ee) among all ferrocenyl diphosphine families (Mandyphos, Walphos, Taniaphos) tested under identical conditions [3]. The sterically demanding 1-naphthyl groups of SL-J216-1 are likely to further enhance enantioselectivity compared with the parent diphenylphosphino Josiphos.

Cu-Catalyzed Grignard Addition for Chiral Tertiary Alcohols

For the preparation of chiral tertiary alcohols via Cu-catalyzed 1,2-addition of Grignard reagents to enones, ligands containing sterically demanding diarylphosphine groups and electron-rich alkylphosphine groups (the precise structural signature of SL-J216-1) provide improved 1,2-regioselectivity and enantioselectivity over the first-generation rev-Josiphos ligand [4]. Specifically, the 1,2-selectivity can be increased from 16% to 43% and ee from 23% to 54% through the introduction of bulky substituents on the diarylphosphine moiety, making SL-J216-1 a logical candidate for substrate-specific optimization.

Quality-Controlled Procurement for GMP API Manufacturing

In regulated pharmaceutical manufacturing, the availability of SL-J216-1 with a certified optical purity of ee ≥99% (Sigma-Aldrich Product No. 88743) provides procurement teams with a critical quality attribute that is not routinely disclosed for all commercial Josiphos variants. This specification ensures that the stereochemical integrity of the ligand—and consequently the enantioselectivity of the catalytic step—remains consistent across batches, supporting regulatory filing requirements for chiral API intermediates.

Application
Selection Property
Validation Focus
Asymmetric hydrogenation to 1-aryl-tetrahydroisoquinolines
Enantioselective hydrogenation profile with aq. HBr additive
ee reproducibility and TON consistency
Pd-catalyzed methoxycarbonylation of vinyl arenes
Ranked selectivity among ferrocenyl diphosphine families
Comparison with Mandyphos, Walphos, Taniaphos ligands
Cu-catalyzed Grignard addition to enones
Steric tuning for 1,2-regioselectivity
Ligand-dependent 1,2- vs 1,4-product ratio
Quality-controlled procurement for GMP API synthesis
Certified optical purity specification
Batch-to-batch stereochemical documentation
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